molecular formula C13H13ClF3NO4 B171286 Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate CAS No. 172527-71-8

Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate

Cat. No. B171286
M. Wt: 339.69 g/mol
InChI Key: VRPNAVYQHJYROG-UHFFFAOYSA-N
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Description

Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate is a chemical compound with the molecular formula C13H13ClF3NO4 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate is characterized by the presence of a pyridinyl group attached to a malonate group. The pyridinyl group contains a trifluoromethyl group and a chlorine atom .


Physical And Chemical Properties Analysis

Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate has a density of 1.4±0.1 g/cm3, a boiling point of 332.4±37.0 °C at 760 mmHg, and a flash point of 154.8±26.5 °C . It has a molar refractivity of 70.5±0.3 cm3, a polar surface area of 65 Å2, and a molar volume of 251.2±3.0 cm3 .

Scientific Research Applications

Chemical Properties and Applications

  • Development of Pesticides and Their Impact : Studies have explored the effects of chemicals like chlorpyrifos and cypermethrin, highlighting their developmental and lung toxicity in animal models. This suggests a broader research interest in the environmental and health impacts of chemically similar pesticides (Shaikh & Sethi, 2020).

  • Neurotoxic Potential Assessment : Research assessing the neurotoxic potential of organophosphorus compounds, including chlorpyrifos, underlines the critical examination of chemical effects on neurological health, which could parallel investigations into similar compounds (Richardson, 1995).

  • Chemistry and Properties of Related Compounds : The variability in chemistry and properties of pyridine-containing compounds and their complexes points to the diverse applications and potential of these chemicals in various scientific fields, including pharmaceuticals and materials science (Boča, Jameson, & Linert, 2011).

Research Directions and Methodologies

  • Photodynamic Therapy Enhancement : Research into improving the clinical outcomes of photodynamic therapy by enhancing protoporphyrin IX accumulation suggests a medical application avenue for compounds that interact with cellular pathways (Gerritsen et al., 2008).

  • Microbial Degradation and Environmental Impact : Investigations into the microbial degradation of pesticides and their metabolites, such as chlorpyrifos and TCP, highlight the environmental significance and potential bioremediation applications of understanding and managing chemical pollutants (Bose, Kumar, & Vo, 2021).

Safety And Hazards

The safety data sheet for Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate suggests using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation when handling the compound . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .

properties

IUPAC Name

diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3NO4/c1-3-21-11(19)9(12(20)22-4-2)10-8(14)5-7(6-18-10)13(15,16)17/h5-6,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPNAVYQHJYROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378858
Record name Diethyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate

CAS RN

172527-71-8
Record name Diethyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 60% sodium hydride in mineral oil (5.28 g) in dry dimethylformamide (50 ml) at 0° C. was added a solution of diethyl malonate (10 ml) in dry dimethylformamide (25 ml) and the mixture was stirred for 30 minutes. A solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (9.8 ml) in dry dimethylformamide (10 ml) was added dropwise and the mixture warmed with stirring to 22° C. over 18 hours. Acetic acid (7.5 ml) in diethyl ether (20 ml) was added dropwise and the mixture was stirred until hydrogen evolution had ceased. The mixture was diluted with diethyl ether (600 ml) and then water washed (3×200 ml). The organic extract was dried (MgSO4) and evaporated onto flash silica. Chromatography over silica eluting with 0-20% diethyl ether in light petroleum (b.p. 40-60° C.) gave the title compound. 1H N.M.R. (CDCl3) δ(ppm) 1.28 (6H, t, 2×CH3CH2), 4.30 (4H, q, 2×CH2CH3), 5.24 (1H, s, CH(CO2Et)2), 7.96 (1H, s, py-H), 8.74 (1H, s, py-H).
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
5.28 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
9.8 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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